molecular formula C15H17NO B3037633 2-(3-(Benzyloxy)phenyl)ethanamine CAS No. 51061-22-4

2-(3-(Benzyloxy)phenyl)ethanamine

Cat. No. B3037633
CAS RN: 51061-22-4
M. Wt: 227.3 g/mol
InChI Key: STZMTXBXSFWOBA-UHFFFAOYSA-N
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Description

“2-(3-(Benzyloxy)phenyl)ethanamine” is a chemical compound that is used in scientific research . It is also known as “2-(Benzyloxy)ethylamine” and has a linear formula of C15H17O1N1 .


Synthesis Analysis

The synthesis of “2-(3-(Benzyloxy)phenyl)ethanamine” can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Other reactions involve S N 2 reactions of alkyl halides, ammonia, and other amines . A key step in the synthesis includes an electrophilic addition reaction in which a nitro group is reduced to an amino group using lithium tetrahydroaluminum .


Molecular Structure Analysis

The molecular structure of “2-(3-(Benzyloxy)phenyl)ethanamine” is represented by the linear formula C15H17O1N1 . The molecular weight of this compound is 263.77 .


Chemical Reactions Analysis

The chemical reactions involving “2-(3-(Benzyloxy)phenyl)ethanamine” include reductive amination of aldehydes or ketones . This reaction takes place in two parts. The first step is the nucleophilic addition of ammonia, a 1° amine, or a 2° amine to a carbonyl group to form an imine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-(Benzyloxy)phenyl)ethanamine” include a molecular weight of 263.77 . It is a liquid at room temperature . The compound has a refractive index of 1.52 .

Scientific Research Applications

Polymer Synthesis

2-(3-(Benzyloxy)phenyl)ethanamine has been utilized in the synthesis of functional alkoxyamines. This process aids in the creation of well-defined star polymers. By conducting bulk polymerization of styrene initiated with certain alkoxyamines, researchers have successfully produced three-arm star polymers with controlled molecular weights and narrow molecular weight distributions, demonstrating the living nature of the polymerization process (Miura & Yoshida, 2002).

Antimicrobial and Antifungal Activity

Compounds derived from 2-(3-(Benzyloxy)phenyl)ethanamine have shown promising antimicrobial and antifungal properties. A series of novel phenyl amides synthesized through a condensation reaction of this compound exhibited antibacterial and antifungal activity comparable to or slightly better than established medicinal standards like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová & Růžičková, 2015).

Histamine H1 Receptor Antagonism

Derivatives of 2-(3-(Benzyloxy)phenyl)ethanamine have been investigated for their potential as H1 receptor antagonists. Research indicates that certain compounds with specific substitutions exhibit weak to moderate H1-antagonistic activity, highlighting the potential of these derivatives in the development of new antihistamines (Walczyński et al., 1999).

Anti-inflammatory Activity

Certain phenyl dimer compounds derived from 2-(3-(Benzyloxy)phenyl)ethanamine have shown significant anti-inflammatory activities. These compounds have been tested in vivo on Wistar strain albino rats, with some exhibiting moderate to good inhibitory properties. This suggests potential applications in developing anti-inflammatory drugs (Singh et al., 2020).

Catalysis in Methoxycarbonylation

Research has explored the use of chiral (imino)pyridine/phosphine palladium(II) complexes involving 2-(3-(Benzyloxy)phenyl)ethanamine derivatives as catalysts in the methoxycarbonylation of styrene. These complexes have shown moderate catalytic activities, offering a new avenue for chemical synthesis and industrial applications (Ngcobo et al., 2021).

Safety and Hazards

“2-(3-(Benzyloxy)phenyl)ethanamine” is classified as a dangerous substance. It causes severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective equipment should be worn when handling this substance .

properties

IUPAC Name

2-(3-phenylmethoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZMTXBXSFWOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Benzyloxy)phenyl)ethanamine

Synthesis routes and methods I

Procedure details

LAH (0.615 g, 0.0162 mol, 3.0 eq) was dissolved in THF (20 ml), and to this solution was added dropwise a THF solution (20 ml) of (3-benzyloxyphenyl)-acetonitrile (1.2 g, 0.0054 mol, 1.0 eq) under ice-cooling. After the completion of the dropwise addition, the mixture was refluxed under heating for 3 hours. The reaction mixture was cooled to room temperature, and a saturated aqueous sodium sulfate solution (about 3040 ml) was added under ice-cooling. After filtration through Celite, the filtrate was concentrated under reduced pressure. The obtained residue was purified by column chromatography (chloroform/methanol=10/1) to give 2-(3-benzyloxyphenyl)ethylamine (0.434 g, 35.3%) as a pale-yellow amorphous.
Name
Quantity
0.615 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3040 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3-benzyloxyphenylacetonitrile (11.50 g, 51.50 mmol) in 100 mL of THF at 0° C. was treated with LiAlH4 (3.90 g, 103 mmol) in several portions over 20 minutes. The reaction mixture was warmed to room temperature and stirred for 30 minutes then it was heated at reflux for 6 h. The suspension was cooled to room temperature and quenched by the slow addition of Na2SO4.10H2O (25 g). The resulting mixture was diluted with 200 mL of CH2Cl2. The organic layer was separated and the remaining salt was rinsed with additional CH2Cl2 (2×50 mL). The combined organic layers were dried over MgSO4, concentrated, and purified by column chromatography (SiO2, hexanes/ethyl acetate, 2:1) to provide the title compound (5.85 g, 51% yield): ES-MS (m/z) 228 [M+H]+.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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